molecular formula C6H6NO5Sb B14736814 (3-Nitrophenyl)stibonic acid CAS No. 5430-17-1

(3-Nitrophenyl)stibonic acid

Cat. No.: B14736814
CAS No.: 5430-17-1
M. Wt: 293.88 g/mol
InChI Key: IMKMIUXNPQNEEH-UHFFFAOYSA-L
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Description

(3-Nitrophenyl)stibonic acid: is an organoantimony compound with the molecular formula C6H6NO5Sb It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an antimony atom bonded to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)stibonic acid typically involves the reaction of 3-nitrophenyl diazonium salts with antimony pentachloride. The process can be summarized in three main stages:

    Preparation of 3-nitrophenyl diazonium salts: This is achieved by treating 3-nitroaniline with nitrous acid.

    Formation of double diazonium-antimony salts: The diazonium salts are then reacted with antimony pentachloride to form double salts.

    Decomposition of double salts: The double salts are decomposed using copper to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Nitrophenyl)stibonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

    Complex Formation: The antimony atom can form complexes with various ligands.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nitrating agents can be used.

    Complex Formation: Ligands such as phosphines or amines are commonly used.

Major Products:

    Reduction of the nitro group: Results in the formation of 3-aminophenylstibonic acid.

    Substitution reactions: Can yield various substituted phenylstibonic acids depending on the reagents used.

Scientific Research Applications

(3-Nitrophenyl)stibonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in cancer treatment due to its ability to form complexes with biological molecules.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)stibonic acid involves its interaction with biological molecules. The antimony atom can form complexes with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • Phenylstibonic acid
  • 4-Nitrophenylstibonic acid
  • 2-Nitrophenylstibonic acid

Comparison: (3-Nitrophenyl)stibonic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to phenylstibonic acid, the presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions .

Properties

CAS No.

5430-17-1

Molecular Formula

C6H6NO5Sb

Molecular Weight

293.88 g/mol

IUPAC Name

(3-nitrophenyl)stibonic acid

InChI

InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H;2*1H2;;/q;;;;+2/p-2

InChI Key

IMKMIUXNPQNEEH-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)[Sb](=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

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